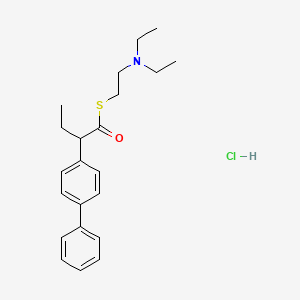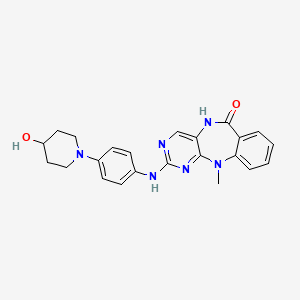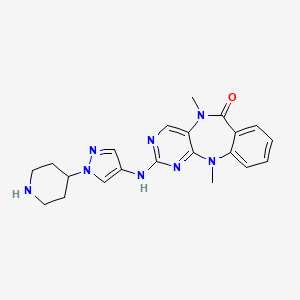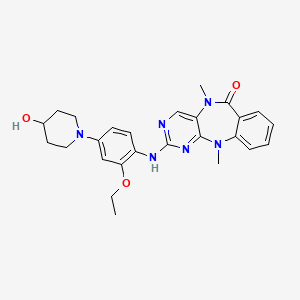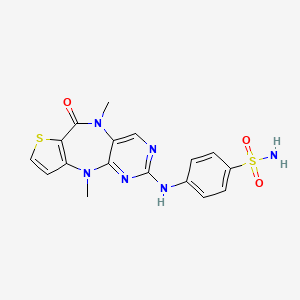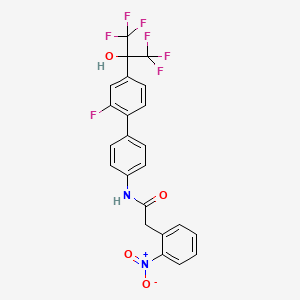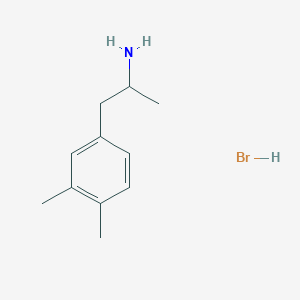
ZCZ011
Vue d'ensemble
Description
ZCZ011 est un composé appartenant à la classe des composés 2-phénylindoles. Il est reconnu comme un modulateur allostérique positif du récepteur cannabinoïde de type 1 (CB1R). Ce composé a montré un potentiel dans diverses applications thérapeutiques, en particulier dans les maladies neurodégénératives et la douleur neuropathique .
Analyse Biochimique
Biochemical Properties
ZCZ011 plays a crucial role in biochemical reactions by modulating the activity of the cannabinoid receptor type 1 (CB1). It enhances the binding of orthosteric agonists such as CP55,940 and anandamide (AEA) to the CB1 receptor, thereby potentiating their effects . This compound also increases β-arrestin recruitment and ERK phosphorylation in hCB1 cells . These interactions highlight the compound’s ability to modulate CB1 receptor signaling pathways, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In mouse brain membranes, it enhances AEA-stimulated GTPγS binding, indicating its role in modulating G-protein signaling . Chronic treatment with this compound has been shown to improve motor coordination and recognition memory in female mice, suggesting its potential benefits in neurodegenerative diseases . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating CB1 receptor activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to an allosteric site on the CB1 receptor, specifically the TM2-TM3-TM4 surface . This binding promotes TM2 rearrangement, which is critical for the propagation of allosteric signals and receptor activation . By facilitating TM2 rearrangement, this compound increases the population of receptors that adopt an active conformation, thereby enhancing CB1 receptor signaling . This mechanism of action underscores the compound’s potential as a positive allosteric modulator for therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. Chronic treatment with this compound for 14 days did not alter body mass, locomotor activity, or anxiety-like behavior in mice . It did show differential effects on antinociception, motor coordination, and memory, particularly in female mice . These findings suggest that this compound maintains its stability and efficacy over extended periods, making it a reliable compound for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving opioid-dependent mice, this compound attenuated naloxone-precipitated withdrawal signs, including diarrhea and weight loss . Additionally, this compound exhibited antinociceptive effects in rodent models of neuropathic and inflammatory pain . These effects were observed at doses that did not produce cannabimimetic side effects, highlighting the compound’s therapeutic potential at varying dosages .
Metabolic Pathways
This compound is involved in metabolic pathways related to cannabinoid receptor signaling. It potentiates the binding of orthosteric agonists to the CB1 receptor and enhances AEA-stimulated GTPγS binding . These interactions suggest that this compound influences metabolic flux and metabolite levels by modulating CB1 receptor activity. The compound’s ability to enhance endocannabinoid signaling further underscores its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with CB1 receptors. The compound is brain-penetrant, allowing it to effectively modulate CB1 receptor activity in the central nervous system . This distribution pattern is crucial for its therapeutic effects, as it ensures that this compound reaches its target receptors and exerts its modulatory effects .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the CB1 receptor on the TM2-TM3-TM4 surface . This localization is essential for its activity, as it facilitates the binding interactions necessary for allosteric modulation . The compound’s ability to promote TM2 rearrangement and stabilize the active conformation of the CB1 receptor further highlights the importance of its subcellular localization .
Méthodes De Préparation
La synthèse de ZCZ011 implique plusieurs étapes, commençant par la préparation de la structure de base du 2-phénylindole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau indole : Le noyau indole est synthétisé par une synthèse d’indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone.
Fonctionnalisation : Le noyau indole est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée
Assemblage final : La dernière étape implique le couplage de l’indole fonctionnalisé avec d’autres groupes chimiques pour former this compound.
Analyse Des Réactions Chimiques
ZCZ011 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d’oxydation.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amine.
Substitution : This compound peut subir des réactions de substitution, en particulier au niveau des cycles phényle et indole.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles. Parmi les principaux axes de recherche, citons :
Maladies neurodégénératives : This compound s’est montré prometteur dans le traitement de pathologies telles que la maladie de Huntington et le trouble neurocognitif associé au VIH-1 (HAND) en modulant le CB1R sans provoquer d’effets secondaires psychoactifs
Douleur neuropathique : Le composé a été efficace pour réduire la douleur dans divers modèles animaux, ce qui en fait un traitement potentiel de la douleur neuropathique.
Études comportementales : Des recherches ont montré que this compound pouvait améliorer la coordination motrice et la mémoire chez les modèles animaux, ce qui indique son potentiel dans le traitement des déficiences cognitives.
Applications De Recherche Scientifique
ZCZ011 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Neurodegenerative Diseases: This compound has shown promise in treating conditions like Huntington’s disease and HIV-1-associated neurocognitive disorder (HAND) by modulating the CB1R without causing psychoactive side effects
Neuropathic Pain: The compound has been effective in reducing pain in various animal models, making it a potential treatment for neuropathic pain.
Behavioral Studies: Research has shown that this compound can improve motor coordination and memory in animal models, indicating its potential in treating cognitive impairments.
Mécanisme D'action
ZCZ011 exerce ses effets en agissant comme un modulateur allostérique positif du CB1R. Cela signifie qu’il améliore la réponse du récepteur à ses ligands naturels sans activer directement le récepteur lui-même. Le composé augmente la liaison des agonistes comme le CP55 940 au CB1R et améliore les voies de signalisation stimulées par l’anandamide. Cette modulation conduit à une augmentation du recrutement de la β-arrestine et de la phosphorylation de l’ERK, qui sont essentielles pour les effets thérapeutiques du composé .
Comparaison Avec Des Composés Similaires
ZCZ011 est unique parmi les modulateurs du CB1R en raison de ses propriétés spécifiques de liaison et de modulation. Parmi les composés similaires, citons :
This compound se distingue par sa capacité à moduler le CB1R sans provoquer les effets secondaires psychoactifs associés aux agonistes directs comme le CP55 940 .
Propriétés
IUPAC Name |
6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPNRDBWHHFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046384 | |
| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998197-39-9 | |
| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of ZCZ011?
A1: this compound acts as a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1). [, , , , , , , ] While it can enhance the effects of certain orthosteric CB1 agonists, research suggests it also exhibits allosteric agonist activity, meaning it can activate the receptor on its own. [, , , ] This dual nature makes it a valuable tool for investigating CB1 signaling.
Q2: Where does this compound bind to the CB1 receptor?
A2: Mutagenesis studies and molecular modeling have identified a specific binding site for this compound on the CB1 receptor. [, ] Residues F191A3.27 and I169A2.56 were found to be crucial for both the allosteric agonist and modulator activities of this compound. [] Interestingly, other structurally similar PAMs may interact with additional sites, contributing to their mixed agonistic and allosteric profiles. []
Q3: Have there been any attempts to improve the drug-like properties of this compound?
A3: Yes, recognizing the limitations of the nitro group in drug development, researchers have investigated replacing it with a trifluoromethyl (CF3) group. [] The resulting CF3-bearing analogues demonstrated improved in vitro metabolic stability and, in some cases, even greater potency compared to their nitro-containing counterparts. [] This highlights the potential for further structural optimization of this compound-like compounds.
Q4: What are the potential therapeutic applications of this compound being explored?
A4: Preclinical studies have shown promising results for this compound in various models, suggesting potential therapeutic applications in addressing:
- Neuropathic pain: Both this compound and its CF3 analogue demonstrated efficacy in a mouse model of neuropathic pain, highlighting their potential as analgesics. [, ]
- HIV-associated neurocognitive disorders (HAND): Chronic this compound treatment showed improvements in motor coordination and recognition memory in a mouse model of neuroHIV, suggesting its potential for treating cognitive impairments. []
- Opioid withdrawal: this compound effectively attenuated naloxone-precipitated withdrawal symptoms like diarrhea and weight loss in oxycodone-dependent mice, indicating its potential for managing opioid dependence. []
Q5: Are there any known sex-based differences in this compound's effects?
A5: Interestingly, research indicates that this compound may exert sex-specific effects. In a study using HIV-1 Tat transgenic mice, chronic this compound administration improved motor coordination and recognition memory in females but not in males. [] This underscores the importance of considering sex as a biological variable in preclinical and clinical research.
Q6: Are there any analytical methods specifically developed for detecting and quantifying this compound?
A6: Yes, researchers have developed a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS-MS) method for the detection and quantification of this compound in mouse brain tissue. [] This method utilizes a rapid extraction technique with Clean Screen FASt™ columns and offers high sensitivity and selectivity for accurately measuring this compound concentrations. [, ]
Q7: What is the significance of studying the subjective effects of this compound?
A7: Understanding the subjective effects of any drug is crucial, especially when targeting the central nervous system. While this compound does not elicit the same cannabimimetic effects as THC, further research is needed to determine its full spectrum of subjective effects and potential for abuse. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


